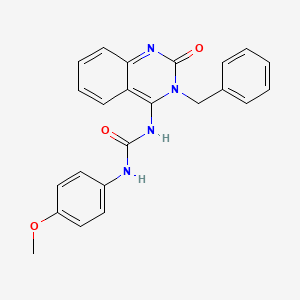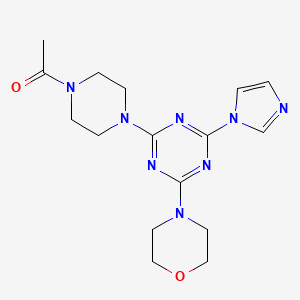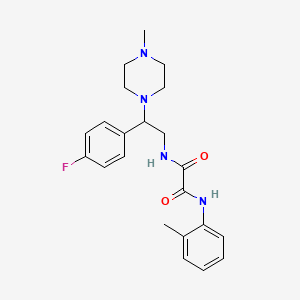![molecular formula C12H13ClN2O5S B2673328 Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate CAS No. 339096-87-6](/img/structure/B2673328.png)
Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate is a useful research compound. Its molecular formula is C12H13ClN2O5S and its molecular weight is 332.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Applications
Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. These efforts have led to the development of compounds with significant antibacterial activities, underscoring the potential of Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate derivatives in the creation of novel antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Antineoplastic and Alkylating Activities
Investigations into 1,2-bis(arylsulfonyl)-1-methylhydrazines have revealed compounds with pronounced antineoplastic activity against L1210 leukemia, demonstrating the critical role of alkylating activity in expressing antitumor potential. This area of research opens pathways for developing cancer therapies based on the chemical properties of this compound derivatives (Shyam et al., 1986).
Environmental Pollutant Degradation
Studies on the degradation of environmental pollutants such as chlorophenols (CPs), nitrophenols (NPs), and sulfonamide antibiotics (SAs) have demonstrated the effectiveness of laccase enzymes from Pleurotus ostreatus in breaking down these harmful substances. This research highlights the potential for using biotechnological applications to address environmental pollution challenges (Zhuo et al., 2018).
Antimicrobial Scaffolds
The development of thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities has been explored, with compounds exhibiting potent effects against both Gram-negative and Gram-positive bacteria. This suggests a promising avenue for the synthesis of new antimicrobial agents leveraging the structural features of this compound (Hafez, El-Gazzar, & Zaki, 2016).
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonyl-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-6-11(16)14-15(7-8)21(18,19)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJOFNMFIBWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2673253.png)

![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2673256.png)
![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)
![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673260.png)
![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)



